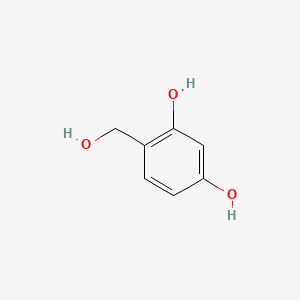
2,5-dihydro-1H-silole
Descripción general
Descripción
2,5-dihydro-1H-silole is a chemical compound . It is a type of silole, which is a group of silicon-containing five-membered cyclic dienes .
Synthesis Analysis
The synthesis of 2,5-dihydro-1H-silole involves several steps. One method involves the use of 1,1-disubstituted 2,3,4,5-tetraphenyl siloles and 2,5-difunctionalized siloles . Another approach involves a two-component condensation reaction of ethyl pyruvate and aniline derivatives under catalyst-free and solvent-free conditions .Molecular Structure Analysis
The molecular structure of 2,5-dihydro-1H-silole is characterized by a silicon atom bonded to a five-membered ring . The molecule exhibits a σ*–π* conjugation arising from the interaction between the σ* orbital of two exocyclic σ-bonds on the silicon atom and the π* orbital of the butadiene moiety .Chemical Reactions Analysis
2,5-dihydro-1H-silole exhibits unique photophysical properties. Instead of quenching, aggregation has greatly boosted their photoluminescence quantum yields by up to two orders of magnitude, turning them from faint fluorophores into strong emitters .Aplicaciones Científicas De Investigación
1. Chemical Analysis and Complex Formation
2,5-Dihydro-1H-silole has been studied for its chemical shifts and complex formation with metals. It forms tricarbonyliron complexes and shows significant isotope-induced chemical shifts (Wrackmeyer, Seidel, & Köster, 2000). Additionally, silole compounds, including 2,5-dihydro-1H-silole, have been synthesized with functional groups like 7-azaindolyl and 2,2‘-dipyridylamino, demonstrating the ability to bind to metal ions, such as zinc, forming complexes with potential applications in material science (Lee et al., 2004).
2. Photophysical Properties and Light Emission
A significant area of research is the exploration of the photophysical properties of silole derivatives. Studies have shown that 2,5-dihydro-1H-silole and its derivatives exhibit unique properties like solid-state fluorescence and superior electron-transporting ability, making them potential candidates for light-emitting diodes (LEDs) and other electronic devices (Lin et al., 2017). Their photoluminescence and electroluminescence properties are influenced by factors such as the inductive effect of substituents and molecular aggregation (Chen et al., 2003).
3. Organic Electronics and Sensing
Silole-containing compounds have been investigated for their applications in organic electronics. The unique electronic structures of siloles, including 2,5-dihydro-1H-silole, make them attractive for use in organic semiconductors, solar cells, field-effect transistors, and sensors. The molecular engineering of these compounds allows for the control of their properties, enhancing their application potential in various electronic devices (Zhan, Barlow, & Marder, 2009).
4. Aggregation-Induced Emission
A unique property of 2,5-dihydro-1H-silole is its aggregation-induced emission (AIE), a phenomenon where the photoluminescence quantum yields are greatly boosted upon aggregation. This property has been explored for applications in chemical sensing, biomacromolecule detection, cell imaging, and as materials for efficient OLEDs and photovoltaic cells (Liu, Lam, & Tang, 2009).
Direcciones Futuras
The unique properties of 2,5-dihydro-1H-silole have led to its use in a variety of applications, including sensors for chemicals, explosives, pH, and biomacromolecules (proteins, DNAs and RNAs), indicators for determining CMC and monitoring layer-by-layer self-assembling, biocompatible fluorogens for cell imaging, visualizing agent for DNA gel electrophoresis, biolabels for immunoassay, stimuli-responsive organic nanomaterials, magnetic fluorescent nanoparticles for potential bio-imaging and -separation, and outstanding materials for efficient OLEDs and PV cells . Future research will likely continue to explore these and other potential applications.
Propiedades
IUPAC Name |
2,5-dihydro-1H-silole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Si/c1-2-4-5-3-1/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTACVKZZKKFPSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC[SiH2]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
84.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dihydro-1H-silole | |
CAS RN |
7049-25-4 | |
| Record name | 1-Silacyclo-3-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007049254 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



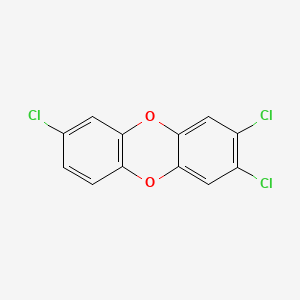
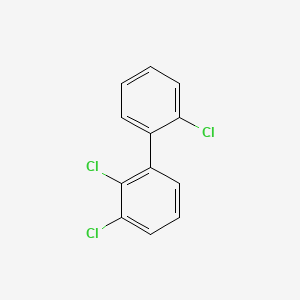
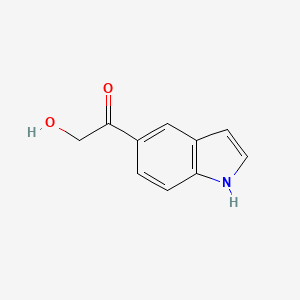
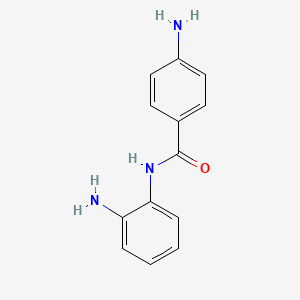
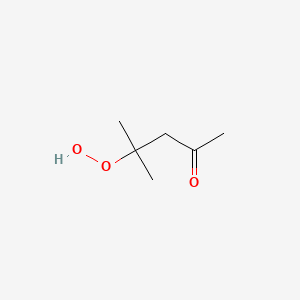
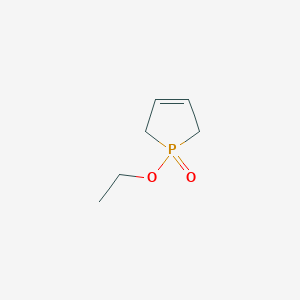
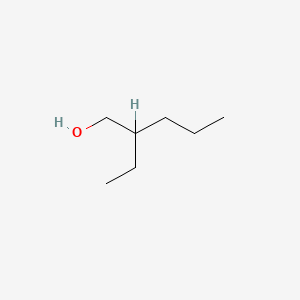
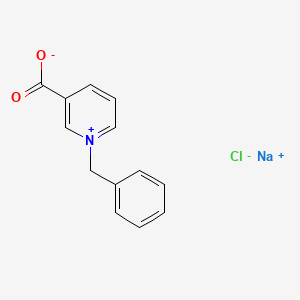
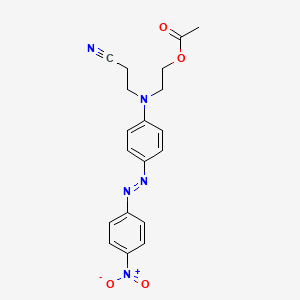
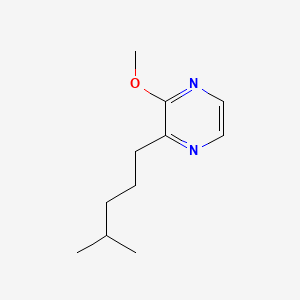
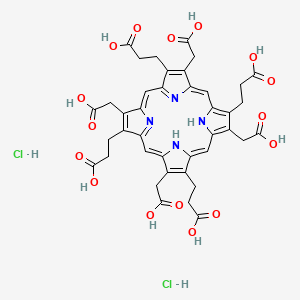
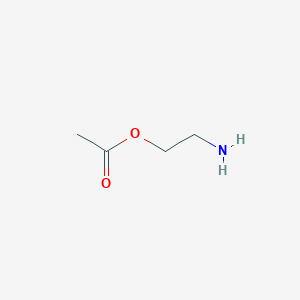
![2-[(4-Phenylpiperazin-1-yl)methyl]quinoline](/img/structure/B1595492.png)
